Ethyl 4-(phenylazo)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(phenylazo)benzoate is an organic compound belonging to the class of azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is known for its vibrant color and is commonly used in dyeing processes. Its molecular formula is C15H14N2O2, and it is often utilized in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-(phenylazo)benzoate can be synthesized through a diazotization reaction followed by azo coupling. The process typically involves the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then reacted with ethyl 4-aminobenzoate in an alkaline medium to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow synthesis methods are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(phenylazo)benzoate undergoes various chemical reactions, including:
Reduction: The azo group (N=N) can be reduced to form corresponding amines.
Oxidation: The compound can be oxidized under specific conditions to form different products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Substitution: Various electrophiles or nucleophiles can be introduced under acidic or basic conditions.
Major Products Formed:
Reduction: Aniline derivatives.
Oxidation: Quinones or other oxidized aromatic compounds.
Substitution: Substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Ethyl 4-(phenylazo)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles, plastics, and inks
Mechanism of Action
The mechanism of action of Ethyl 4-(phenylazo)benzoate involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The azo group can also participate in electron transfer reactions, influencing cellular processes and pathways .
Comparison with Similar Compounds
Ethyl 4-(phenylazo)benzoate can be compared with other azo compounds such as:
Ethyl 4-[(2-hydroxy-1-naphthyl)azo]benzoate: Similar in structure but with different substituents, leading to variations in color and reactivity.
1-Phenylazo-2-naphthol: Another azo compound with distinct properties and applications.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
7508-68-1 |
---|---|
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
ethyl 4-phenyldiazenylbenzoate |
InChI |
InChI=1S/C15H14N2O2/c1-2-19-15(18)12-8-10-14(11-9-12)17-16-13-6-4-3-5-7-13/h3-11H,2H2,1H3 |
InChI Key |
ZABJMLAHGWTODF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.